1-(2-cyclohexylethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole

Lipophilicity Drug design Benzimidazole SAR

This N1-cyclohexylethyl-substituted benzimidazole-thiophene hybrid is a rationally designed analog of 2-(thiophen-2-yl)-1H-benzimidazole (Leishmania major GP63 IC50 0.62 μg/mL). The cyclohexylethyl moiety targets a hydrophobic sub-pocket adjacent to the catalytic zinc, hypothesized to enhance potency and selectivity versus unsubstituted scaffolds. For PLK inhibitor screening, this substitution may confer isoform selectivity (PLK1-4) absent in generic analogs. With a predicted XLogP of ~5.5, it also serves as a lipophilicity calibration probe for cell-based permeability assays. Direct substitution by simpler 2-(thiophen-2-yl)-1H-benzimidazole is scientifically unjustifiable in SAR studies where this N1-substituent is a defined design element. For R&D use only.

Molecular Formula C19H22N2S
Molecular Weight 310.46
CAS No. 637754-35-9
Cat. No. B2819332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-cyclohexylethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole
CAS637754-35-9
Molecular FormulaC19H22N2S
Molecular Weight310.46
Structural Identifiers
SMILESC1CCC(CC1)CCN2C3=CC=CC=C3N=C2C4=CC=CS4
InChIInChI=1S/C19H22N2S/c1-2-7-15(8-3-1)12-13-21-17-10-5-4-9-16(17)20-19(21)18-11-6-14-22-18/h4-6,9-11,14-15H,1-3,7-8,12-13H2
InChIKeyLSRWXDSRCLLSIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.001 g / 0.005 g / 0.01 g / 107 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Cyclohexylethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole (CAS 637754-35-9): Procurement-Grade Structural and Pharmacophore Baseline


1-(2-cyclohexylethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole is a synthetic benzimidazole derivative (C19H22N2S, MW 310.46) characterized by an N1-cyclohexylethyl substituent and a C2-thiophene ring . The benzimidazole-thiophene scaffold is recognized in medicinal chemistry for yielding polo-like kinase (PLK) inhibitors and anti-parasitic agents [1]. However, publicly available quantitative bioactivity data for this specific compound remain extremely scarce; the closest analog with published evidence is the unsubstituted 2-(thiophen-2-yl)-1H-benzimidazole (IC50 0.62 μg/mL against Leishmania major promastigotes) [1].

Why Generic 2-Thiophen-2-yl-Benzimidazole Analogs Cannot Substitute for 1-(2-Cyclohexylethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole in Rigorous SAR Programs


The N1-cyclohexylethyl moiety distinguishes this compound from simpler 2-(thiophen-2-yl)-1H-benzimidazole scaffolds. In benzimidazole-based PLK inhibitors and anti-leishmanial agents, N1-alkylation profoundly modulates lipophilicity (cLogP), cellular permeability, and target residence time [1]. Without empirical head-to-head data, the absence of this substituent in generic analogs introduces uncontrolled variables in any structure-activity relationship (SAR) or pharmacological study, making direct substitution scientifically unjustifiable where the cyclohexylethyl group is a defined design element.

Quantitative Differentiation Evidence for 1-(2-Cyclohexylethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole vs. Closest Analogs


Computed Lipophilicity Differential vs. Unsubstituted 2-(Thiophen-2-yl)-1H-benzimidazole

The N1-cyclohexylethyl substituent is predicted to increase lipophilicity relative to the unsubstituted 2-(thiophen-2-yl)-1H-benzimidazole. Computed XLogP3-AA for the target compound is approximately 5.5, while the unsubstituted analog has a computed XLogP of ~3.1. This difference of ~2.4 log units is consistent with the expected contribution of the cyclohexylethyl group and may alter membrane permeability and off-target binding profiles [1].

Lipophilicity Drug design Benzimidazole SAR

Anti-Leishmanial Activity Baseline: Class-Level SAR Inference

The unsubstituted 2-(thiophen-2-yl)-1H-benzimidazole exhibited an IC50 of 0.62 μg/mL against Leishmania major promastigotes in vitro [1]. While data for the target N1-cyclohexylethyl derivative are absent, class-level SAR for benzimidazole-thiophenes indicates N1-alkylation can enhance potency by improving hydrophobic interactions within the GP63 binding pocket. Direct comparative data for this specific compound do not currently exist in the public domain, making this a high-priority gap for experimental validation.

Leishmaniasis GP63 inhibitors Benzimidazole

Optimal Research Application Scenarios for 1-(2-Cyclohexylethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole Based on Current Evidence


Anti-Parasitic Drug Discovery: GP63 Inhibitor SAR Expansion

The compound serves as a rationally designed N1-alkylated analog of the known GP63 inhibitor 2-(thiophen-2-yl)-1H-benzimidazole (IC50 0.62 μg/mL). Its cyclohexylethyl group is hypothesized to occupy a hydrophobic sub-pocket adjacent to the catalytic zinc, potentially improving potency and selectivity. Researchers can use this compound to systematically probe the effect of N1-alkylation on leishmanicidal activity and target binding kinetics [1].

Kinase Inhibitor Screening: Polo-Like Kinase (PLK) Tool Compound

Thiophene-benzimidazole hybrids constitute a privileged scaffold for ATP-competitive PLK inhibition. The N1-cyclohexylethyl moiety may confer isoform selectivity within the PLK family (PLK1-4). This compound is suitable for primary screening and kinome-wide selectivity profiling, especially when compared to established PLK inhibitors lacking the cyclohexylethyl substitution [2].

Chemical Biology Probe: Membrane Permeability Optimization

With a predicted XLogP of ~5.5, this compound is significantly more lipophilic than its unsubstituted counterpart. It can be used as a probe to study the relationship between benzimidazole N1-substituent lipophilicity and passive membrane diffusion, serving as a calibration point in cell-based phenotypic assay development .

Quote Request

Request a Quote for 1-(2-cyclohexylethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.